4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone

Catalog No.
S15958453
CAS No.
59921-86-7
M.F
C15H21NO3S
M. Wt
295.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone

CAS Number

59921-86-7

Product Name

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone

IUPAC Name

1-(4-methylsulfonylphenyl)-4-pyrrolidin-1-ylbutan-1-one

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

InChI

InChI=1S/C15H21NO3S/c1-20(18,19)14-8-6-13(7-9-14)15(17)5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-12H2,1H3

InChI Key

NRYWPJPZCSFBDL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CCCN2CCCC2

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone is a synthetic compound belonging to the butyrophenone class. It possesses a unique structure characterized by a butyrophenone core substituted with a methylsulfonyl group and a pyrrolidinyl moiety. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the field of psychiatry and neurology.

The chemical reactivity of 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone can be analyzed through various reaction types:

  • Oxidation: The compound can undergo oxidation reactions, which may involve the conversion of the methylsulfonyl group to sulfoxides or sulfones, depending on the oxidizing agents used.
  • Reduction: Reduction reactions can also occur, potentially converting the ketone functional group into alcohols using reducing agents such as sodium borohydride.
  • Substitution: The compound may participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon in the butyrophenone structure, leading to diverse derivatives.

Research indicates that 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone exhibits significant biological activity. It has been investigated for its potential as an antipsychotic agent, showing efficacy in modulating dopaminergic activity in the brain. The compound's mechanism of action likely involves antagonism at dopamine receptors, which is a common pathway for many antipsychotic drugs. Additionally, it may exhibit anxiolytic and antidepressant properties, making it a candidate for further pharmacological studies.

The synthesis of 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone typically involves several steps:

  • Formation of Butyrophenone Core: The initial step includes synthesizing the butyrophenone backbone through Friedel-Crafts acylation or similar methods.
  • Introduction of Methylsulfonyl Group: This can be achieved via sulfonation reactions using methylsulfonyl chloride in the presence of a base.
  • Pyrrolidinyl Substitution: The final step involves introducing the pyrrolidinyl group through nucleophilic substitution or coupling reactions.

These synthetic routes may vary based on desired yields and purity levels.

4'-Methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new antipsychotic medications.
  • Research: In studies exploring dopamine receptor interactions and their implications in mental health disorders.
  • Chemical Synthesis: As an intermediate in synthesizing other biologically active compounds.

Interaction studies indicate that 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone interacts with several biological targets:

  • Dopamine Receptors: Primarily D2 receptors, influencing dopaminergic signaling pathways.
  • Serotonin Receptors: Potential interactions with serotonin receptors could contribute to its anxiolytic effects.
  • Other Neurotransmitter Systems: Investigations into its effects on GABAergic and glutamatergic systems are ongoing.

These interactions suggest a multifaceted mechanism of action that could lead to various therapeutic effects.

Several compounds share structural similarities with 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4'-FluorobutyrophenoneFluorine substitution on butyrophenoneExhibits different receptor affinity patterns
Methyl-4-(pyrrolidinyl)butyrophenoneLacks methylsulfonyl groupMore focused on dopaminergic activity
4'-Chloro-4-(1-pyrrolidinyl)butyrophenoneChlorine instead of methylsulfonylDifferent pharmacokinetic properties

Uniqueness

What distinguishes 4'-methylsulfonyl-4-(1-pyrrolidinyl)butyrophenone from these similar compounds is its specific combination of functional groups that may enhance its efficacy and selectivity for certain biological targets. This unique profile holds promise for developing novel therapeutic agents tailored for treating psychiatric disorders.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

295.12421471 g/mol

Monoisotopic Mass

295.12421471 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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